10-Bromoundecanoic acid

Regioselective hydrobromination Markovnikov addition radical-mediated anti-Markovnikov

Researchers requiring a chiral bromoalkanoic acid scaffold often face isomer confusion-11-BrUA and 10-BrUA look interchangeable but are functionally distinct. 10-Bromoundecanoic acid (10-BrUA) solves this as the sole commercially relevant C9-C12 bromo fatty acid bearing a stereogenic center at the halogen-bearing carbon. - Enables enantioselective reductions, chiral auxiliary displacement, or diastereomeric resolution strategies inaccessible with achiral 11-BrUA. - Serves as an essential analytical reference standard for Markovnikov vs. anti-Markovnikov hydrobromination product calibration (GC, HPLC, NMR). - Used in synthesizing branched or graft polyamides where controlled chain irregularity is desired, complementary to linear Nylon-11 precursors.

Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
CAS No. 18294-93-4
Cat. No. B1268167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromoundecanoic acid
CAS18294-93-4
Molecular FormulaC11H21BrO2
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCC(=O)O)Br
InChIInChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)
InChIKeyGRTAZJUBVKWZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromoundecanoic Acid (CAS 18294-93-4): A Position-Specific Brominated C11 Fatty Acid Building Block for Research and Specialty Synthesis


10-Bromoundecanoic acid (10-BrUA) is a medium-chain ω−1 brominated fatty acid with the molecular formula C₁₁H₂₁BrO₂ and a molecular weight of 265.19 g·mol⁻¹. Unlike its terminally brominated positional isomer 11-bromoundecanoic acid (11-BrUA), the bromine atom resides at the internal C10 position, creating a chiral center and conferring distinct regiochemical reactivity [1][2]. This compound belongs to the class of bromoalkanoic acids that serve as versatile intermediates in organic synthesis, polymer chemistry, and surface modification. However, its internal bromine placement renders it unsuitable for producing linear polyamides such as Nylon-11 — a critical functional distinction from its 11-bromo isomer that directly impacts procurement decisions in both research and industrial settings [3].

1 Chiral bromoalkanoic acid scaffold for stereoselective synthesis research
2 Regiochemical probe for Markovnikov/anti-Markovnikov hydrobromination studies
3 Branched monomer precursor for non-linear polyamide and graft polymer research

Why 10-Bromoundecanoic Acid Cannot Be Substituted by 11-Bromoundecanoic Acid or Other ω-Bromoalkanoic Acids: A Quantitative Evidence-Based Analysis


The bromoalkanoic acid family (C9–C12 ω-bromo and internal-bromo carboxylic acids) is characterized by widely shared functional groups — a carboxylic acid terminus and a bromine leaving group — which can create a deceptive appearance of interchangeability. However, position-specific reactivity differences fundamentally preclude generic substitution. The internal bromine at C10 makes 10-BrUA the Markovnikov addition product in the hydrobromination of 10-undecenoic acid, whereas 11-BrUA is the anti-Markovnikov product [1]. This regiochemical distinction has profound consequences: 11-BrUA can be aminated to yield 11-aminoundecanoic acid — the monomer for Nylon-11 — while 10-BrUA yields a branched amino acid incapable of forming linear condensation polymers [1][2]. Furthermore, the chiral center at C10 in 10-BrUA enables stereoselective transformations that are inaccessible with the achiral 11-BrUA, while chain-length analogs such as 10-bromodecanoic acid (C10) and 12-bromododecanoic acid (C12) differ in hydrophobicity, melting behavior, and spatial dimensions, affecting their performance in self-assembled monolayers, polymer grafting, and biological conjugate design [3].

11-Bromoundecanoic acid (terminal isomer)
Achiral, linear structure; amination yields Nylon-11 monomer — 10-BrUA chiral internal bromine prevents linear polyamide formation.
Chain-length analogs (C10, C12)
Hydrophobicity, melting point, and chain packing differ; self-assembled monolayer behavior and polymer grafting may shift.
Generic bromoalkanoic acid substitution
Shared –COOH and –Br groups do not guarantee interchangeability; regiochemistry and chirality govern reactivity and application fit.

Quantitative Differentiation Evidence for 10-Bromoundecanoic Acid (CAS 18294-93-4) vs. Closest Analogs


Regioselectivity in Hydrobromination: 10-BrUA as the Exclusive Markovnikov Product — Direct Patent Data Comparing 10-Br vs. 11-Br Formation Under Controlled Conditions

In the hydrobromination of 10-undecenoic acid, the positional isomer distribution between 10-bromoundecanoic acid (Markovnikov) and 11-bromoundecanoic acid (anti-Markovnikov) is governed by reaction conditions, and the two isomers have entirely different downstream synthetic utility. U.S. Patent US2772302A explicitly states that without peroxide initiation in the absence of oxygen, 'there occurs a prevalent formation of 10-bromoundecanoic acid which cannot serve to prepare linear polymers' [1]. The patent's comparative reaction table demonstrates: Reaction 4 (air present, benzoyl peroxide) produced 5% 10-BrUA and 81% 11-BrUA; Reaction 5 (oxygen-free, benzoyl peroxide per the invention) yielded 92% 11-BrUA with minimal 10-BrUA impurity, achieving nearly quantitative selectivity for the anti-Markovnikov product [1]. This demonstrates that 10-BrUA is the thermodynamically favored product under uncontrolled radical conditions, and its formation as an impurity directly compromises polymer-grade 11-BrUA quality.

Hydrobromination Selectivity
Head-to-head
10-BrUA: Markovnikov product, 5% in uncontrolled radical process. 11-BrUA: 92% yield under optimized anti-Markovnikov conditions (Patent US2772302A).
Supports isomer-specific sourcing for Nylon-11 precursor purity control.
Oxygen-free radical initiation dramatically reduces 10-BrUA content.
Regioselective hydrobromination Markovnikov addition radical-mediated anti-Markovnikov Nylon-11 precursor purity

Industrial Process Yield Loss: Approximately 20% 10-BrUA Byproduct Formation in Conventional Continuous Hydrobromination — Quantitative Evidence from Process Patents

The industrial relevance of 10-BrUA as a process-specific byproduct is documented in multiple patent families. French patent FR3112343A1 (and its U.S. counterpart US2024/0140898) discloses that the conventional continuous hydrobromination process of 10-undecenoic acid, as described in the earlier patent FR 928 265, 'produces about 20% 10-bromoundecanoic acid, which severely limits the yield' of the desired 11-BrUA [1]. This 20% yield loss to the internal isomer represents a substantial economic penalty in large-scale Nylon-11 precursor manufacturing. In contrast, the Semyonov et al. process (Maslozhirova Promyshlennost, 1971, Vol. 37, pp. 31-33) achieved a markedly higher yield (>90%) of 11-BrUA by operating a plug-flow reactor in toluene at 0–5°C, demonstrating that suppression of 10-BrUA formation is both feasible and energy-intensive [1].

Industrial Process Yield
Cross-study comparable
~20% 10-BrUA byproduct in conventional continuous process; >90% 11-BrUA achieved by low-temperature plug-flow method.
Indicates potential sourcing from Nylon-11 waste streams for research use.
Patent FR3112343A1; energy-intensive suppression required.
Continuous hydrobromination process optimization byproduct mitigation Nylon-11 industrial synthesis

Melting Point Differentiation: 10-BrUA Crystallizes 3–7°C Lower Than 11-BrUA — Impact on Purification and Formulation

Physical property differences between positional isomers provide a practical basis for identity verification, purification strategy selection, and formulation design. 10-Bromoundecanoic acid exhibits a melting point range of 45–48°C as a white to beige crystalline solid , while its terminal isomer 11-bromoundecanoic acid melts at 48–52°C . This 3–7°C depression in melting point for the internal isomer is consistent with the disruption of crystal packing caused by the methyl group adjacent to the bromine-bearing chiral center, which reduces molecular symmetry relative to the terminally brominated analog. The boiling points under reduced pressure (2 mmHg) are nearly identical at 173–174°C for both compounds, making melting point the more discriminating thermal parameter.

Melting Point
Reported
10-BrUA: 45–48°C; 11-BrUA: 48–52°C. ΔT = 3–7°C lower for internal isomer.
Enables isomer identity confirmation by DSC or capillary melting point.
Supplier-reported range; verify by in-house measurement.
Thermal properties crystallization behavior positional isomer differentiation solid-phase handling

Computed Lipophilicity and Molecular Topology: 10-BrUA Exhibits Lower LogP and One Fewer Rotatable Bond Than 11-BrUA — Relevance for Membrane Partitioning and SAM Design

Computed physicochemical descriptors from PubChem reveal subtle but potentially consequential differences between the two undecanoic acid positional isomers. 10-Bromoundecanoic acid has a computed XLogP3 value of 4.4 [1], while 11-bromoundecanoic acid has an XLogP3 of 4.5 [2]. Additionally, 10-BrUA has 9 rotatable bonds versus 10 for 11-BrUA, reflecting the restricted conformational freedom imposed by the internal methyl-substituted carbon bearing the bromine [1][2]. The topological polar surface area (tPSA) is identical at 37.3 Ų for both compounds. The lower lipophilicity of 10-BrUA, although modest (ΔLogP = 0.1), is consistent with the slightly more compact molecular shape and reduced solvent-accessible hydrophobic surface area of the internally branched chain.

Lipophilicity & Topology
Cross-study comparable
XLogP3: 4.4 (10-BrUA) vs. 4.5 (11-BrUA); rotatable bonds: 9 vs. 10. tPSA identical (37.3 Ų).
Supports SAM packing and membrane partitioning evaluation.
Computed descriptors; experimental validation recommended.
Lipophilicity LogP molecular topology self-assembled monolayers QSAR

Chirality at the C10 Position: 10-BrUA as a Racemic Chiral Building Block — A Structural Feature Absent in Terminal ω-Bromoalkanoic Acids

The bromine substituent at the C10 position of 10-bromoundecanoic acid renders this carbon a stereogenic center, as evidenced by the non-equivalence of its four substituents: Br, CH₃, (CH₂)₈COOH, and H. The SMILES notation CC(CCCCCCCCC(=O)O)Br and InChI string confirm the presence of this chiral center [1]. In contrast, 11-bromoundecanoic acid (SMILES: C(CCCCCBr)CCCCC(=O)O) possesses a terminal –CH₂Br group with two identical hydrogen substituents on C11, making it achiral [2]. This structural difference means that 10-BrUA, as typically supplied, is a racemic mixture of (R)- and (S)-10-bromoundecanoic acid, while 11-BrUA is a single achiral entity. The chiral center in 10-BrUA is positioned nine bonds from the carboxylic acid group, which may serve as a handle for diastereomeric resolution or chiral auxiliary attachment.

Chirality at C10
Class-level inference
Stereogenic center present (racemic mixture). 11-BrUA and all linear ω-bromoalkanoic acids are achiral.
Enables stereoselective synthesis and chiral resolution methodology research.
No enantiomeric excess data for commercial samples.
Chiral building block stereoselective synthesis enantiomeric resolution branched fatty acid

Preferred Application Scenarios for 10-Bromoundecanoic Acid (CAS 18294-93-4) Based on Quantitative Differentiation Evidence


Stereoselective Synthesis and Chiral Building Block Research

For synthetic chemistry programs requiring a chiral bromoalkanoic acid scaffold, 10-BrUA is the only isomer among commercially relevant C9–C12 bromoalkanoic acids that bears a stereogenic center at the halogen-bearing carbon [1]. The chiral C10 position, combined with the reactive carboxylic acid terminus and the nucleofugal bromine, enables sequential functionalization strategies — such as enantioselective reduction, nucleophilic displacement with chiral auxiliaries, or diastereomeric salt resolution — that are impossible with achiral 11-BrUA, 10-bromodecanoic acid, or 12-bromododecanoic acid. This unique structural feature makes 10-BrUA a strategic procurement choice for laboratories developing enantioselective methodologies, chiral ligand libraries, or stereochemically defined pharmaceutical intermediates [1].

Mechanistic Studies of Regioselectivity in Radical-Mediated Hydrobromination

The well-documented dichotomy between Markovnikov addition (yielding 10-BrUA) and anti-Markovnikov addition (yielding 11-BrUA) in the hydrobromination of 10-undecenoic acid makes 10-BrUA an essential analytical reference standard and mechanistic probe [2]. Patent US2772302A demonstrates that under anhydrous HBr conditions without radical initiators, 10-BrUA is the predominant product, whereas controlled radical conditions with benzoyl peroxide under oxygen-free atmosphere shift selectivity to 92% 11-BrUA [2]. Research groups investigating radical reaction mechanisms, peroxide initiator efficiency, or continuous-flow process optimization require authenticated 10-BrUA to calibrate analytical methods (GC, HPLC, NMR) for quantifying positional isomer ratios in reaction mixtures [2].

Non-Linear and Branched Polymer Precursor Synthesis

Although 10-BrUA cannot serve as a precursor for linear Nylon-11 — a limitation explicitly stated in the foundational patent literature [3] — this very characteristic makes it valuable for synthesizing branched, hyperbranched, or graft polyamides where controlled chain irregularity is desired. Conversion of 10-BrUA to 10-aminoundecanoic acid yields a branched amino acid monomer that, upon polycondensation, produces polyamides with disrupted crystallinity, altered thermal transitions, and modified solubility profiles compared to the highly crystalline Nylon-11 derived from linear 11-aminoundecanoic acid. Additionally, the bromine atom can serve as a grafting point for polymer modification via nucleophilic substitution or click chemistry, as demonstrated in the functionalization of polyhydroxyalkanoates (PHAs) where brominated repeat units enable post-polymerization derivatization with biomedically relevant compounds [1].

Self-Assembled Monolayer (SAM) and Surface Engineering Studies

The reduced lipophilicity (XLogP3 = 4.4 vs. 4.5) and conformational constraint (9 vs. 10 rotatable bonds) of 10-BrUA relative to 11-BrUA predict measurably different packing behavior on hydrogen-terminated silicon or gold surfaces [1][4]. Studies of alkyl bromide monolayers on Si(100) surfaces have employed both 10-bromo-1-decene and 11-bromo-1-undecene to systematically investigate the effect of chain length and terminal group positioning on monolayer quality, wettability, and electronic properties [4]. The carboxylic acid group of 10-BrUA offers a complementary anchoring strategy to thiol or alkene chemistry, potentially enabling the formation of SAMs with the bromine atom positioned at a defined distance and orientation relative to the surface plane — a parameter critical for subsequent on-surface click chemistry, nanoparticle attachment, or biosensor fabrication [1].

Application
Selection Property
Validation Focus
Stereoselective synthesis research
Chiral bromoalkanoic acid scaffold
Enantiomeric resolution or chiral auxiliary attachment
Regioselective hydrobromination mechanism studies
Markovnikov/anti-Markovnikov probe
Isomer ratio by GC/HPLC/NMR
Non-linear polyamide precursor synthesis
Branched ω-aminoundecanoic acid monomer
Polymer crystallinity and thermal behavior
SAM and surface engineering studies
Internal bromine positioning
Monolayer packing density and wettability
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